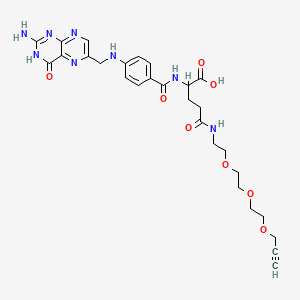
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of a chloromethyl precursor with a methanesulfonyl group in the presence of a base to form the cyclopropane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the sulfonyl group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.
Applications De Recherche Scientifique
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis involves its interaction with molecular targets through its functional groups. The chloromethyl and methanesulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2S)-2-ethynylcyclopropylmethanol
- rac-(1R,2S)-2-aminocyclobutylmethanol hydrochloride
- rac-(1R,2S)-2-propylcyclopropanecarboxylic acid
Uniqueness
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis is unique due to its specific combination of functional groups and chiral cyclopropane structure
Propriétés
Formule moléculaire |
C6H8ClNO2S |
|---|---|
Poids moléculaire |
193.65 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H8ClNO2S/c1-11(9,10)5-2-6(5,3-7)4-8/h5H,2-3H2,1H3 |
Clé InChI |
ZXFWLZDDZJBJRY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CC1(CCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)



![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)

![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)





![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)
